2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline
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Overview
Description
2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 2-aminobenzoxazole derivatives with brominating agents. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole oxides or quinones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-yl)-4-bromophenol: Similar structure but lacks the dimethyl and N,N-dimethylaniline groups.
5,6-Dimethylbenzo[d]oxazol-2(3H)-one: Similar benzoxazole core but different substituents.
Benzo[d]thiazole-2-thiol derivatives: Similar heterocyclic structure but with sulfur instead of oxygen
Uniqueness
2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H17BrN2O |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-bromo-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17BrN2O/c1-10-7-14-16(8-11(10)2)21-17(19-14)12-5-6-15(20(3)4)13(18)9-12/h5-9H,1-4H3 |
InChI Key |
VZZBZVKGDUGNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)N(C)C)Br |
Origin of Product |
United States |
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